Imipramine N-oxide

Catalog No.
S571135
CAS No.
6829-98-7
M.F
C19H24N2O
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imipramine N-oxide

CAS Number

6829-98-7

Product Name

Imipramine N-oxide

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C19H24N2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11H,7,12-15H2,1-2H3

InChI Key

QZIQORUGXBPDSU-UHFFFAOYSA-N

SMILES

Array

Synonyms

10,11-Dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propanamine N-Oxide Monohydrate; 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine 5-oxide Monohydrate; Imipraminoxide Monohydrate;

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]

The exact mass of the compound Imipraminoxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines - Supplementary Records. It belongs to the ontological category of dibenzooxazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Imipramine N-oxide (CAS 6829-98-7) is a highly polar, tertiary amine-oxidized derivative of the tricyclic antidepressant (TCA) imipramine. Functioning both as an active prodrug and a major phase I metabolite, it is characterized by the presence of a hydrophilic N-oxide functional group that significantly alters its pharmacokinetic and physicochemical profile compared to the parent compound [1]. In analytical and drug metabolism and pharmacokinetics (DMPK) environments, it serves as an indispensable reference material for quantifying N-oxygenation pathways. Commercially, it is prioritized by forensic, clinical, and pharmaceutical laboratories requiring exact mass and retention time calibration for LC-MS/MS workflows, particularly when differentiating between closely related isomeric TCA metabolites[2].

Substituting imipramine N-oxide with its parent compound (imipramine) or alternative metabolites (such as desipramine or 2-hydroxyimipramine) fundamentally compromises analytical and pharmacological integrity. In mass spectrometry workflows, imipramine N-oxide shares an identical mass-to-charge ratio (m/z 297.2 [M+H]+) with ring-hydroxylated metabolites like 10-hydroxyimipramine, meaning generic TCA standards or parent drugs cannot resolve these isobaric interferences[1]. Furthermore, from a metabolic standpoint, N-oxidation is driven by distinct enzymatic pathways (such as Flavin-containing monooxygenases) compared to the CYP450-driven N-demethylation that produces desipramine[2]. Consequently, utilizing the exact N-oxide standard is non-negotiable for laboratories mapping specific clearance mechanisms or validating high-resolution ion mobility separation methods.

Isobaric Resolution in High-Resolution Mass Spectrometry (cIMS)

In advanced LC-MS/MS and cyclic Ion Mobility Spectrometry (cIMS) workflows, imipramine N-oxide must be explicitly procured to establish accurate Collision Cross Section (CCS) values against its isomers. Research demonstrates that imipramine N-oxide, 2-hydroxyimipramine, and 10-hydroxyimipramine all present at m/z 297.1967 [M+H]+ and co-elute or overlap after a single cIMS pass. Baseline resolution of the N-oxide from the 2-hydroxy isomer requires up to 25 passes in a cyclic array to achieve a resolution of 325 (Ω/∆Ω) [1]. Relying on the parent imipramine (m/z 281.2) fails to provide the necessary isotopic and structural calibration for this oxygenated fraction.

Evidence DimensionMass Spectrometry Isomeric Resolution (cIMS passes required)
Target Compound DataImipramine N-oxide (m/z 297.1967): Requires 25 cyclic passes for baseline separation from 2-hydroxy isomer
Comparator Or BaselineImipramine (parent): m/z 281.2 (Not isobaric, cannot be used for oxygenated metabolite calibration)
Quantified DifferenceAbsolute necessity of exact N-oxide standard to resolve m/z 297 isobaric overlap
ConditionsSELECT SERIES Cyclic IMS, positive electrospray ionization

Analytical buyers must procure the exact N-oxide to calibrate ion mobility and LC-MS systems, ensuring accurate quantification of specific metabolic pathways without isobaric interference.

Metabolic Pathway Tracking (N-Oxidation vs. N-Demethylation)

Imipramine metabolism diverges into multiple distinct pathways, necessitating specific standards for each. While N-demethylation yields desipramine (a secondary amine), N-oxidation yields imipramine N-oxide. These pathways exhibit different intrinsic clearance rates across species liver microsomes. The N-oxide metabolite serves as the exclusive marker for the N-oxygenation pathway, which cannot be tracked using desipramine or ring-hydroxylated standards [1].

Evidence DimensionMetabolic Pathway Specificity
Target Compound DataImipramine N-oxide: Exclusive marker for N-oxygenation clearance
Comparator Or BaselineDesipramine: Marker for N-demethylation clearance
Quantified DifferenceOrthogonal metabolic tracking; 0% cross-applicability for pathway quantification
ConditionsIn-vitro human and animal liver microsome assays

Toxicology and DMPK labs must purchase the N-oxide standard to accurately calculate the mass balance and clearance contribution of the N-oxidation pathway.

Pharmacological Prodrug Profile and Toxicity Reduction

When utilized as an active pharmaceutical ingredient, the N-oxide modification drastically alters the clinical toxicity profile compared to the parent imipramine. Clinical evaluations have demonstrated that the N-oxide acts as a prodrug with a faster onset of action while exhibiting significantly diminished anticholinergic side effects (such as dry mouth and orthostatic hypotension) [1]. This is attributed to the altered polarity and receptor binding affinity of the N-oxide group, which bioreduces in vivo back to the tertiary amine [2].

Evidence DimensionAnticholinergic and Orthostatic Toxicity
Target Compound DataImipramine N-oxide: Diminished anticholinergic side effects and faster onset
Comparator Or BaselineImipramine: High baseline anticholinergic burden
Quantified DifferenceQualitatively superior tolerability profile due to prodrug bioreduction mechanism
ConditionsClinical pharmacological profiling and receptor binding assays

For researchers developing novel TCA prodrugs or studying toxicity mitigation, the N-oxide provides a validated structural model for reducing anticholinergic burden.

LC-MS/MS and cIMS Method Development for DMPK

Because imipramine N-oxide is isobaric with 2-hydroxyimipramine and 10-hydroxyimipramine (m/z 297.2), it is an essential procurement item for analytical chemists developing high-resolution cyclic Ion Mobility Spectrometry (cIMS) or specialized LC gradients to separate oxygenated TCA metabolites[1].

In Vitro Liver Microsome Clearance Assays

In forensic and pharmaceutical toxicology, the compound is utilized as a definitive reference standard to quantify the N-oxygenation metabolic pathway in human, rat, or dog liver microsomes, distinguishing this clearance route from CYP-driven N-demethylation [2].

Prodrug and Reduced-Toxicity Pharmacological Modeling

Due to its diminished anticholinergic side effects and faster onset compared to parent imipramine, neuropharmacology researchers procure imipramine N-oxide to study in vivo bioreduction mechanisms and model safer tricyclic prodrug formulations[3].

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

296.188863393 Da

Monoisotopic Mass

296.188863393 Da

Heavy Atom Count

22

UNII

8MKS280XJW

Related CAS

19864-71-2 (hydrochloride)
20438-98-6 (hydrochloride salt/solvate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AA - Non-selective monoamine reuptake inhibitors
N06AA03 - Imipramine oxide

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

6829-98-7

Wikipedia

Imipraminoxide

Dates

Last modified: 09-17-2023

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